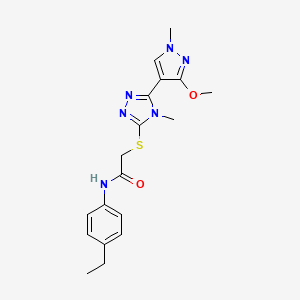

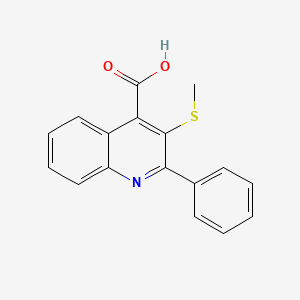

![molecular formula C26H19FN4OS B2484942 5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1185049-00-6](/img/structure/B2484942.png)

5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of chemicals known for their potential in various biological and chemical applications. While specific studies on this compound may be limited, related research on quinazolinone derivatives and their fluorinated counterparts indicates their significance in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of related quinazolinone compounds involves efficient routes, such as sulphur arylation reactions, which are notable for their simplicity and high yield in short reaction times. For example, Geesi et al. (2020) reported on the synthesis of quinazolinone derivatives using this method, highlighting its effectiveness in producing compounds with potential antibacterial properties (Geesi et al., 2020).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been extensively studied, revealing significant information about their crystal structure and electrostatic potential surfaces. For instance, Raman analysis and single-crystal X-ray diffraction are commonly used techniques for this purpose, providing insights into their geometrical parameters and molecular interactions (Geesi et al., 2020).

Chemical Reactions and Properties

Quinazolinone compounds participate in various chemical reactions, including sulfenylation under metal- and oxidant-free conditions, which leads to the formation of sulfenylated derivatives. These reactions are essential for modifying the chemical properties of these compounds to enhance their biological activity or to tailor them for specific applications (Wu et al., 2017).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, of quinazolinone derivatives can be significantly influenced by their molecular structure. These properties are critical in determining their suitability for various applications, particularly in pharmaceutical formulations.

Chemical Properties Analysis

Quinazolinone derivatives exhibit a wide range of chemical properties, such as antibacterial and antifungal activities. These properties are attributed to their unique molecular structure, which can interact with biological targets to inhibit the growth of pathogens (Anisetti et al., 2012).

Applications De Recherche Scientifique

Antiulcer Activity

Research has demonstrated that certain quinazoline derivatives exhibit significant antiulcer activity. Compounds related to 5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one have been tested for their effectiveness against various types of ulcers in rat models, showing higher activity than standard drugs like omeprazole (Patil, Ganguly, & Surana, 2010).

Antimicrobial and Antifungal Activity

These compounds have also been evaluated for their antimicrobial and antifungal properties. Various studies have synthesized and tested quinazolinone derivatives, finding significant biological activity against both gram-positive and gram-negative bacteria, as well as antifungal effects (Anisetti & Reddy, 2012), (Geesi et al., 2020).

Anti-inflammatory Properties

Several studies have synthesized and tested derivatives for their anti-inflammatory properties. These compounds have been found to be effective in reducing inflammation, with some showing comparable activity to standard anti-inflammatory drugs (Kumar & Rajput, 2009).

Antitumor and Anticancer Effects

Quinazolinone derivatives have been studied for their potential in cancer treatment. Research has shown that some compounds exhibit significant growth inhibition against various cancer cell lines, indicating potential as anticancer agents (Penthala, Reddy, & Crooks, 2011).

Mécanisme D'action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in the development of new therapeutic agents.

Mode of Action

The mode of action of indole derivatives can vary greatly depending on their structure and the specific receptors they target They can act as inhibitors, activators, or modulators of their target proteins

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The result of the action of indole derivatives can include a wide range of biological effects, depending on their specific targets and mode of action . These can include the inhibition of virus replication, reduction of inflammation, killing of cancer cells, and many others .

Analyse Biochimique

Biochemical Properties

It is known that indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives

Cellular Effects

Indole derivatives have been shown to have a broad range of effects on various types of cells and cellular processes . These effects can include influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

5-[(4-fluorophenyl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19FN4OS/c27-18-11-9-16(10-12-18)15-33-26-30-22-8-4-2-6-20(22)24-29-23(25(32)31(24)26)13-17-14-28-21-7-3-1-5-19(17)21/h1-12,14,23,28H,13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYIULOWGLSIBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC=C(C=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2484860.png)

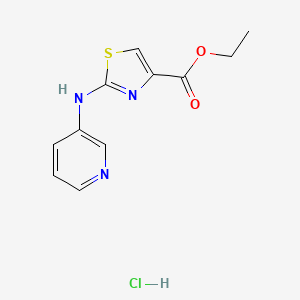

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2484866.png)

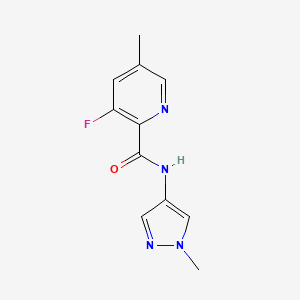

![3-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2484870.png)

![3-Methyl-5-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2484876.png)

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(3-methoxypropyl)-2-propenamide](/img/structure/B2484880.png)

![7-benzyl-1,3-dimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2484882.png)